molecular formula C8H9N5O3 B1202491 3-Adenin-9-yl-2-hydroxypropanoic acid CAS No. 94535-32-7

3-Adenin-9-yl-2-hydroxypropanoic acid

Cat. No. B1202491
CAS RN: 94535-32-7
M. Wt: 223.19 g/mol
InChI Key: UHOFECKRSHSYNE-UHFFFAOYSA-N
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Description

3-Adenin-9-yl-2-hydroxypropanoic acid is a compound that has been studied for its potential as an antiviral agent . It is also known as 3-AHPA and has the CAS Registry Number 94535-32-7 . It is an analog of adenine .


Synthesis Analysis

The synthesis of 3-Adenin-9-yl-2-hydroxypropanoic acid involves the reaction of ethyl ®-oxiranecarboxylate with various nucleobases such as adenine . This reaction yields ethyl 3-substituted-2-hydroxypropanoates . The enantioselectivity of this reaction is dependent on the type of the base . Optically pure ethyl ®-3-(6-chloropurin-9-yl)-2-hydroxypropanoate was hydrolyzed to give ®-3-(6-chloropurin-9-yl)-2-hydroxypropanoic acid .

Scientific Research Applications

  • 3-Adenin-9-yl-2-hydroxypropanoic acid and its derivatives have demonstrated significant inhibitory effects on the replication of various viruses. This includes potato virus X, with 3-Adenin-9-yl-2-hydroxypropanoic acid being more effective at lower concentrations compared to other compounds (Schuster & Holý, 1988).

  • Alkyl esters of 3-Adenin-9-yl-2-hydroxypropanoic acid have been identified as a new class of broad-spectrum antiviral agents. They have shown effectiveness against a range of viruses, including vesicular stomatitis, vaccinia, reo, parainfluenza, and measles, without being toxic to the host cell at effective concentrations (De Clercq & Holý, 1985).

  • There is a close correlation between the antiviral potency of adenosine analogues, including 3-Adenin-9-yl-2-hydroxypropanoic acid, and their inhibitory effects on S-adenosylhomocysteine (AdoHcy) hydrolase. This suggests that AdoHcy hydrolase is a target for their antiviral activity (De Clercq & Cools, 1985).

  • 3-Adenin-9-yl-2-hydroxypropanoic acid has also been evaluated for its inhibitory activity against plant viruses like tobacco mosaic virus (TMV) and potato virus X (PVX), showing significant effectiveness (De Fazio et al., 1990).

  • The synthesis of acyclic analogs of adenosine, including 3-Adenin-9-yl-2-hydroxypropanoic acid, has been explored. These compounds are known to inhibit SAM-dependent methylation reactions by inhibiting SAH hydrolase (Holý, 2005).

  • Homocysteine enhances the antiviral and cytostatic activity of nucleoside analogues like 3-Adenin-9-yl-2-hydroxypropanoic acid, which are specific inhibitors of SAH hydrolase, suggesting a potential therapeutic combination (De Clercq et al., 1989).

Future Directions

One of the future directions for the study of 3-Adenin-9-yl-2-hydroxypropanoic acid is its potential use as an antiviral agent . It has been suggested that it would be justified to further pursue these compounds for their anti ASFV activity in vivo .

properties

IUPAC Name

3-(6-aminopurin-9-yl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O3/c9-6-5-7(11-2-10-6)13(3-12-5)1-4(14)8(15)16/h2-4,14H,1H2,(H,15,16)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOFECKRSHSYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90915457
Record name 3-(6-Amino-9H-purin-9-yl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Adenin-9-yl-2-hydroxypropanoic acid

CAS RN

94535-32-7
Record name 3-Adenin-9-yl-2-hydroxypropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-Amino-9H-purin-9-yl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
E De Clercq, A Holy - Journal of medicinal chemistry, 1985 - ACS Publications
… cyclohexyl) esters of (RS)-3-adenin-9-yl-2-hydroxypropanoic acid. They are inhibitory to a broad … within the cells to release the parent compound, 3-adenin-9-yl2-hydroxypropanoic acid. …
Number of citations: 82 pubs.acs.org
I Votruba, M Hasobe, A Holý, RT Borchardt - Biochemical pharmacology, 1990 - Elsevier
Alkyl esters of (RS)-3-(adenin-9-yl)-2-hydroxypropanoic acid (AHPA) were shown recently to be broad spectrum antiviral agents (De Clercq E and Holy A, J Med Chem 28: 282–287, …
Number of citations: 13 www.sciencedirect.com
M Cools, M Hasobe, E De Clercq… - Biochemical pharmacology, 1990 - Elsevier
In a previous report (De Clercq E, Cools M and Balzarini J, Biochem Pharmacol38: 1771–1778, 1989) we showed that homocysteine (Hcy) enhanced the antiviral and cytostatic activity …
Number of citations: 18 www.sciencedirect.com
A Holý - Collection of Czechoslovak chemical communications, 1984 - cccc.uochb.cas.cz
Condensation of adenine and its substituted derivatives with 1,1-dialkoxy-2-bromoalkanes afforded substituted 2-(adenin-9-yl)-1,1-dialkoxyalkanes I and IV. Acid hydrolysis of I or IV, …
Number of citations: 31 cccc.uochb.cas.cz
M Krečmerová, M Buděšínský… - Collection of …, 2003 - cccc.uochb.cas.cz
Reaction of ethyl (R)-oxiranecarboxylate (2a) with various nucleobases (adenine, 6-chloropurine, thymine, cytosine, N 6 -benzoyladenine, 4-methoxy-5-methylpyrimidin-2(1H)-one and …
Number of citations: 6 cccc.uochb.cas.cz
G Schuster, A Holy - Antiviral research, 1988 - Elsevier
9-(2,3-Dihydroxypropyl)adenine (DHPA) and 3-(adenin-9-yl)-2-hydroxypropanoic acid 2-methylpropylester (AHPA-MP)) markedly inhibit the replication of potato virus X (PVX). The …
Number of citations: 8 www.sciencedirect.com
P Dolakova, M Masojidkova, A Holý - … , Nucleotides and Nucleic …, 2003 - Taylor & Francis
Alkylation of 6-chloropurine and 2-amino-6-chloropurine with bromoacetaldehyde diethyl acetal afforded 6-chloro-9-(2,2-diethoxyethyl)purine (3a) and its 2-amino congener (3b). …
Number of citations: 11 www.tandfonline.com
MM Kaiser, L Poštová-Slavětínská, M Dračínský… - European Journal of …, 2016 - Elsevier
The lack of antiviral activity of recently described (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid, or (S)-CPMEA in brief, has been speculated to possibly be due to the …
Number of citations: 4 www.sciencedirect.com
M Krečmerová, M Buděšínský… - Collection of Czechoslovak …, 2016 - cccc.uochb.cas.cz
This study is a continuation of our previous studies on antivirally active alkyl 3-(adenin-9-yl)-2-hydroxypropanoates1. Availability of these compounds in larger quantities is limited to …
Number of citations: 0 cccc.uochb.cas.cz
A Holý, I Votruba, E De Clercq - Collection of Czechoslovak …, 1985 - cccc.uochb.cas.cz
Over 50 ω-carboxyalkyl derivatives of adenine and other purine bases were examined for their inhibitory effects on rat liver S-adenosyl-L-homocysteine hydrolase and their antiviral …
Number of citations: 17 cccc.uochb.cas.cz

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